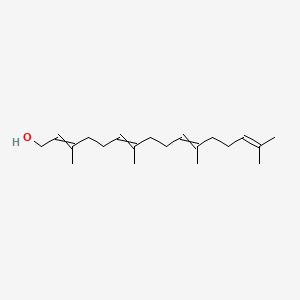
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including trichlorophenyl, chlorotetradecanoyl, anilino, and diisopropoxy-phenylazo groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” likely involves multiple steps, including:
Formation of the pyrazolinone core: This could be achieved through the reaction of hydrazine with a diketone.
Introduction of the trichlorophenyl group: This might involve a nucleophilic substitution reaction.
Attachment of the chlorotetradecanoyl group: This could be done via an acylation reaction.
Addition of the anilino group: This might involve a coupling reaction.
Incorporation of the diisopropoxy-phenylazo group: This could be achieved through an azo coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the anilino and pyrazolinone moieties.
Reduction: Reduction reactions could target the azo group, converting it to corresponding amines.
Substitution: The trichlorophenyl and chlorotetradecanoyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: The compound might be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry
Dyes and Pigments: The azo group suggests potential use in the dye and pigment industry.
Polymers: Possible applications in the synthesis of novel polymers.
Mécanisme D'action
The mechanism of action of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst, facilitating specific reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon: Similar compounds might include other pyrazolinone derivatives with different substituents.
Azo Compounds: Compounds with similar azo groups, such as azobenzene derivatives.
Uniqueness
The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
109202-70-2 |
|---|---|
Formule moléculaire |
C3H2INS |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





